molecular formula C7H4BrCl2NO B15337075 2-Bromo-6-chloro-N-hydroxybenZimidoyl chloride

2-Bromo-6-chloro-N-hydroxybenZimidoyl chloride

Cat. No.: B15337075
M. Wt: 268.92 g/mol
InChI Key: NQLKYVPYHOYCLI-UHFFFAOYSA-N
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Description

2-Bromo-6-chloro-N-hydroxybenZimidoyl chloride is a chemical compound with the molecular formula C7H4BrCl2NO and a molecular weight of 268.92 g/mol . This compound is known for its unique structure, which includes both bromine and chlorine atoms attached to a benzimidoyl chloride core. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

The synthesis of 2-Bromo-6-chloro-N-hydroxybenZimidoyl chloride typically involves the reaction of 2-bromo-6-chlorobenzaldehyde with hydroxylamine hydrochloride to form the corresponding oxime. This oxime is then treated with thionyl chloride to yield the desired product . The reaction conditions often include the use of an inert atmosphere and controlled temperatures to ensure the purity and yield of the final product.

Chemical Reactions Analysis

2-Bromo-6-chloro-N-hydroxybenZimidoyl chloride undergoes various chemical reactions, including:

Common reagents used in these reactions include sodium carbonate, oxone, and various palladium catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Bromo-6-chloro-N-hydroxybenZimidoyl chloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-6-chloro-N-hydroxybenZimidoyl chloride involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of both bromine and chlorine atoms allows it to form strong interactions with these targets, leading to the desired biological or chemical effects. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

2-Bromo-6-chloro-N-hydroxybenZimidoyl chloride can be compared to other similar compounds, such as:

    2-Bromo-6-chlorobenzaldehyde: A precursor in the synthesis of the target compound.

    N-Hydroxybenzimidoyl chloride: A related compound with similar reactivity but different substituents.

    2-Bromo-6-chloroaniline: Another compound with bromine and chlorine atoms attached to an aromatic ring.

The uniqueness of this compound lies in its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and applications .

Properties

Molecular Formula

C7H4BrCl2NO

Molecular Weight

268.92 g/mol

IUPAC Name

2-bromo-6-chloro-N-hydroxybenzenecarboximidoyl chloride

InChI

InChI=1S/C7H4BrCl2NO/c8-4-2-1-3-5(9)6(4)7(10)11-12/h1-3,12H

InChI Key

NQLKYVPYHOYCLI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Br)C(=NO)Cl)Cl

Origin of Product

United States

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